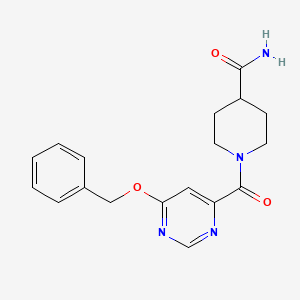![molecular formula C18H18BrNO5 B2412936 N-(2-(ベンゾ[d][1,3]ジオキソール-5-イル)-2-ヒドロキシプロピル)-2-ブロモ-5-メトキシベンザミド CAS No. 1396802-56-4](/img/structure/B2412936.png)
N-(2-(ベンゾ[d][1,3]ジオキソール-5-イル)-2-ヒドロキシプロピル)-2-ブロモ-5-メトキシベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide is a complex organic compound that features a benzodioxole moiety, a brominated benzamide, and a hydroxypropyl group.
科学的研究の応用
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties, particularly in inhibiting the growth of various cancer cell lines.
Antidiabetic Agents: Research has shown its efficacy in inhibiting α-amylase, making it a potential candidate for antidiabetic drugs.
Biological Studies: It is used in studying the mechanisms of cell cycle arrest and apoptosis in cancer cells.
Industrial Applications: It can be used in the synthesis of other complex organic molecules due to its versatile functional groups.
作用機序
Target of Action
The primary targets of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide are cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are key mediators in various biological responses .
Mode of Action
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby modulating the biological responses that these molecules mediate .
Biochemical Pathways
The action of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide affects the arachidonic acid pathway . By inhibiting the COX enzymes, this compound reduces the conversion of arachidonic acid to prostaglandin H2, which is a precursor for other prostaglandins, thromboxanes, and prostacyclins . These molecules play important roles in various biological responses, including inflammation, pain, and fever .
Pharmacokinetics
It has been suggested that the compound obeys lipinski’s rule of five, indicating good bioavailability .
Result of Action
The molecular and cellular effects of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide’s action include a reduction in the production of prostaglandins and other related molecules . This can lead to a decrease in inflammation, pain, and fever, among other effects .
生化学分析
Biochemical Properties
The compound N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide plays a role in biochemical reactions, particularly as a potential inhibitor of cyclooxygenase (COX) enzymes . It interacts with COX enzymes, which are key players in the biosynthesis of prostaglandins from arachidonic acid . These interactions could potentially influence a variety of biological responses.
Cellular Effects
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide has shown cytotoxic activity against certain cell lines, such as the HeLa cervical cancer cell line It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized via a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for scaling up the synthesis .
化学反応の分析
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent in an appropriate solvent like dichloromethane or acetone.
Reduction: LiAlH4 in dry ether or catalytic hydrogenation using a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaH or K2CO3.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the de-brominated product.
Substitution: Formation of substituted benzamides with various functional groups.
類似化合物との比較
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also exhibit anticancer properties by targeting microtubules.
Benzodioxole derivatives: These are studied for their antidiabetic and anticancer activities.
Uniqueness
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide is unique due to its combination of a benzodioxole moiety, a brominated benzamide, and a hydroxypropyl group, which together contribute to its diverse biological activities and potential therapeutic applications .
特性
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-bromo-5-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO5/c1-18(22,11-3-6-15-16(7-11)25-10-24-15)9-20-17(21)13-8-12(23-2)4-5-14(13)19/h3-8,22H,9-10H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTIFJAWGZLFBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=CC(=C1)OC)Br)(C2=CC3=C(C=C2)OCO3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2412853.png)


![3-((4-(3-chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2412860.png)


![2-(1H-benzo[d]imidazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2412864.png)
![2-(4-(4-fluorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile](/img/structure/B2412867.png)


![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2412872.png)


![(E)-3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide](/img/structure/B2412875.png)
